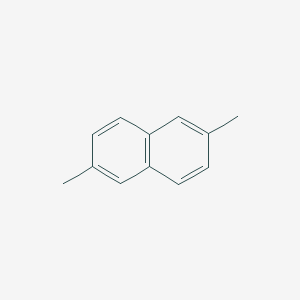

2,6-Dimethylnaphthalene

Vue d'ensemble

Description

2,6-Dimethylnaphthalene (2,6-DMN) is a polycyclic aromatic hydrocarbon . It is one of the ten dimethylnaphthalene isomers, which are derived from naphthalene by the addition of two methyl groups . It is available in water bodies and can be determined by gas chromatography with flame-ionization .

Synthesis Analysis

2,6-DMN can be produced by methylation of 2-methylnaphthalene (2-MN) and/or naphthalene, disproportionation of 2-MN, and/or isomerisation . The PEN synthesis process involves three main parts; the oxidation of 2,6-dialkylnaphthalenes (2,6-DKN) to synthase dicarboxylic acid (2,6-NDA), the esterification of 2,6-NDA to produce dimethyl 2,6-naphthalene dicarboxylate (2,6-NDC), and copolymerization of 2,6-NDC with ethylene glycol to PEN .

Molecular Structure Analysis

2,6-Dimethylnaphthalene has a molecular formula of C12H12 . Its average mass is 156.224 Da and its monoisotopic mass is 156.093903 Da .

Physical And Chemical Properties Analysis

2,6-Dimethylnaphthalene has a density of 1.0±0.1 g/cm3 . Its boiling point is 264.4±10.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 48.2±0.8 kJ/mol . The flash point is 110.5±9.7 °C . The index of refraction is 1.605 .

Applications De Recherche Scientifique

Synthesis of Polyethylene Naphthalate (PEN)

2,6-Dimethylnaphthalene is a key intermediate in the synthesis of Polyethylene Naphthalate (PEN) , a thermoplastic polyester . PEN is known for its superior properties such as thermal and mechanical stability, gas barrier, heat resistance, tensile strength, and stability against UV light compared to Polyethylene Terephthalate (PET) . The synthesis process of PEN involves three main parts:

Advanced Material for Electronic Devices

Due to its thermal and mechanical stability, 2,6-Dimethylnaphthalene-derived PEN is anticipated as an alternative material for innovative applications in modern electronic devices . It can be used in high-performance containers for carbonated beverages, advanced photosystems, films, textile and industrial fibers, and storage of water and other liquids .

Catalysis Research

Research has shown that 2,6-Dimethylnaphthalene can be synthesized by the disproportionation of 2-methylnaphthalene over mesoporous MCM-41 zeolite catalysts . This process is significant because it may allow a decrease in the production cost of 2,6-Dimethylnaphthalene, making it more commercially viable .

Isomerization Processes

In the field of chemical intermediates, 2,6-Dimethylnaphthalene is crucial for the selective synthesis of isomers. Both 1,5-DMN and 1,6-DMN can be effectively isomerized to the more profitable 2,6-DMN . This isomerization is essential for the production of high-quality PEN.

Methylation Techniques

The methylation of 2-methylnaphthalene over metal-impregnated mesoporous MCM-41 has been studied for the synthesis of 2,6-triad DMN isomers . This method is part of ongoing research to improve the yield and selectivity of 2,6-DMN production.

Polymer Research

2,6-Dimethylnaphthalene is used in the production of high-performance polymers. It serves as a monomer for the production of PEN, which is used in various industrial applications due to its enhanced properties over PET .

Oxidation Processes

The compound is also involved in oxidation processes where 2,6-dialkylnaphthalene is oxidized to produce 2,6-naphthalenedicarboxylic acid (2,6-NDCA), a precursor for the manufacture of high-performance materials .

Manufacturing Processes

A process for making 2,6-Dimethylnaphthalene from p-xylene and 1- or 2-butene or butadiene has been documented, showcasing the compound’s role in complex manufacturing processes .

Mécanisme D'action

Target of Action

2,6-Dimethylnaphthalene (2,6-DMN) is primarily targeted in the production of polyethylene naphthalate (PEN), a thermoplastic polyester . It is a crucial intermediate in the synthesis of PEN, which demonstrates superior properties such as thermal and mechanical stability, oligomer extraction, gas barrier, heat resistance, tensile strength, and stability against UV light .

Mode of Action

The mode of action of 2,6-DMN involves methylation of naphthalene over Fe/ZSM-5 zeolite catalysts . The Langmuir–Hinshelwood and Eley–Rideal reaction rate equations are revealed for the methylation of naphthalene . The Langmuir–Hinshelwood reaction mechanism for naphthalene methylation is more compatible at 450 °C and the Eley–Rideal reaction mechanism at 500 °C .

Biochemical Pathways

The PEN synthesis process involves three main parts :

Pharmacokinetics

Its molecular weight is 1562237 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 2,6-DMN is the production of PEN, a thermoplastic polyester with superior properties . PEN has wide application possibilities for modern electronic devices due to its thermal and mechanical stability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-DMN. For instance, the reaction rates of naphthalene methylation depend on the naphthalene and methanol concentration, temperature, and weight hourly space velocity . Moreover, safety data sheets indicate that 2,6-DMN is very toxic to aquatic life with long-lasting effects, and its release to the environment should be avoided .

Safety and Hazards

Orientations Futures

Alternative routes to 2,6-DMN remain of interest . In the “alkenylation process” butadiene, o-xylene, and sodium-potassium alloy are used, which react to form 5-(ortho-tolyl)pent-2-ene (OTP). OTP is subsequently cyclized to 1,5-dimethyltetraline. Dehydrogenation then provides 1,5-dimethylnaphthalene (1,5-DMN). Finally, 1,5-DMN is isomerized to 2,6-DMN .

Propriétés

IUPAC Name |

2,6-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYNBBAUIYTWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029187 | |

| Record name | 2,6-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | 2,6-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2,6-Dimethylnaphthalene | |

CAS RN |

581-42-0, 96789-56-9 | |

| Record name | 2,6-Dimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2,6-(or 2,7)-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096789569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76U29QW3FM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary methods for synthesizing 2,6-DMN?

A1: Several synthetic routes exist for producing 2,6-DMN:

- Alkylation of Naphthalene: Reacting naphthalene with methanol over modified zeolites like HZSM-5, Hβ, HUSY, and SAPO-11, particularly those modified with PdO, offers a direct route to 2,6-DMN. [] []

- Transalkylation: Transalkylation of 2-methylnaphthalene with 1,2,4,5-tetramethylbenzene in the presence of catalysts like chloroaluminate ionic liquids or A1C13 provides another approach. [] []

- Dehydrocyclization: Dehydrocyclization of 1-(p-tolyl)-2-methylbutane or 1-(p-tolyl)-2-methylbutene over non-acidic activated carbon catalysts is also a viable synthesis method. [] []

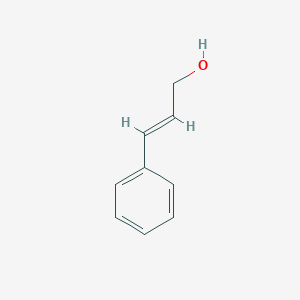

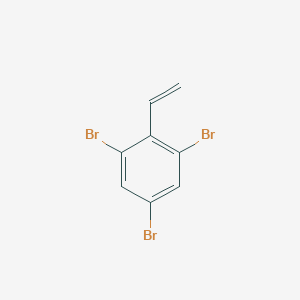

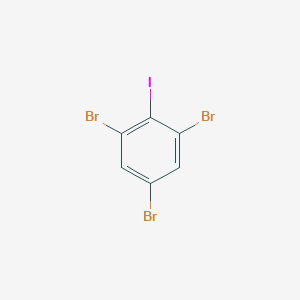

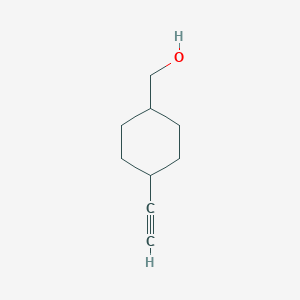

- Cyclization of Precursors: A regioselective synthesis involves the Heck reaction of 4-bromotoluene and 3-methyl-3-buten-1-ol, followed by reduction and acid-catalyzed cyclization, yielding 2,6-dimethyltetralin, which can be further dehydrogenated to 2,6-DMN. []

Q2: How is 2,6-DMN purified from isomeric mixtures?

A2: Purification of 2,6-DMN commonly employs these techniques:

- Crystallization: Melt crystallization, often combined with solute crystallization using solvents like methanol and acetone, effectively separates 2,6-DMN from dimethylnaphthalene isomer mixtures. [] [] []

- Adsorption: Adsorption methods contribute to separating 2,6-DMN from isomeric mixtures. []

- Supercritical Fluid Extraction: Utilizing supercritical carbon dioxide (CO2), especially with entrainer combinations like ethanol, acetone, or ethyl acetate, effectively separates and purifies 2,6-DMN. [] []

Q3: What is the molecular formula, weight, and spectroscopic data of 2,6-DMN?

A3:

- Spectroscopic Data: Detailed FT-IR and FT-Raman spectra, along with density functional theory (DFT) calculations using the B3LYP/6-311+G** basis set, have been reported, elucidating vibrational frequencies and intensities for structural analysis. []

Q4: How does the structure of 2,6-DMN affect its reactivity?

A4: The two methyl groups in the 2 and 6 positions on the naphthalene ring significantly impact 2,6-DMN's reactivity:

- Steric Hindrance: The methyl groups introduce steric hindrance, influencing the regioselectivity of reactions. For example, Friedel-Crafts acylation predominantly yields 1-acetyl-3,7-dimethylnaphthalene due to steric factors. [] []

- Electronic Effects: The methyl groups exert electronic effects, influencing the electron density within the naphthalene ring. This affects the compound's susceptibility to electrophilic aromatic substitution reactions. []

Q5: What is the significance of 2,6-DMN in catalytic reactions?

A5: While not directly a catalyst, 2,6-DMN serves as a crucial starting material for synthesizing catalysts:

- 2,6-Naphthalenedicarboxylic Acid (2,6-NDA): 2,6-DMN is readily oxidized to 2,6-NDA, a valuable monomer for producing high-performance polymers like polyethylene naphthalate (PEN). [] [] [] []

- Catalyst Supports: 2,6-DMN derivatives can be incorporated into catalyst supports, potentially influencing catalyst activity and selectivity. []

Q6: How does the shape-selective catalysis of zeolites affect 2,6-DMN synthesis?

A6: Zeolites, particularly those with modified pore structures like SAPO-11 and desilicated ZSM-12, exhibit shape selectivity in 2,6-DMN synthesis:

- Favoring Desired Isomers: The unique pore dimensions of these zeolites favor the formation and diffusion of 2,6-DMN over other dimethylnaphthalene isomers. [] []

- Enhanced Selectivity: This shape selectivity leads to higher yields and selectivity towards 2,6-DMN, simplifying downstream purification steps. []

Q7: How is computational chemistry employed in understanding 2,6-DMN and its reactions?

A7: Computational methods like DFT play a vital role in studying 2,6-DMN:

- Structural Analysis: DFT calculations, employing basis sets like B3LYP/6-311+G**, provide insights into the vibrational frequencies, bond lengths, and electronic structure of 2,6-DMN, aiding in the interpretation of spectroscopic data. []

- Reaction Mechanism Elucidation: ONIOM calculations using functionals like M06-L have been employed to investigate reaction mechanisms, such as the isomerization of 1,5-DMN to 2,6-DMN over zeolite catalysts, providing insights into transition states and activation barriers. []

Q8: Are there environmental concerns associated with 2,6-DMN?

A8: While 2,6-DMN itself might pose minimal environmental risks, its production and utilization raise certain concerns:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)

![7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B47026.png)